Isoleucylleucine TFA Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H25F3N2O5 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1 |
InChI Key |
HGOSTIDMEUANHK-PUBMXKGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Formation of Isoleucylleucine Tfa Salt
Principles of Solid-Phase Peptide Synthesis (SPPS) Leading to Trifluoroacetate (B77799) Salt Formation
Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Robert Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. luxembourg-bio.com This approach allows for the stepwise addition of amino acids, with excess reagents and byproducts being easily washed away by filtration after each step. luxembourg-bio.com The entire process of chain elongation, deprotection, and final cleavage is intimately linked to the eventual formation of the peptide as a TFA salt.
Role of Trifluoroacetic Acid in Peptide Cleavage from Solid Supports
The final step in SPPS is the cleavage of the synthesized peptide from the solid resin support, which simultaneously removes any remaining acid-labile side-chain protecting groups. nih.govwpmucdn.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. nih.govacs.org A high concentration of TFA, typically in a "cleavage cocktail," is used to break the ester or amide bond linking the peptide to the resin. wpmucdn.comnih.gov
During this process, the peptide is released into the acidic solution. As TFA is a strong acid (pKa ≈ 0.23), it protonates the free amino groups of the peptide, including the N-terminus and the side chains of any basic residues. acs.org The trifluoroacetate anion (CF₃COO⁻) then acts as the counter-ion to these newly formed positively charged ammonium (B1175870) groups, resulting in the formation of the peptide TFA salt. acs.org
To prevent side reactions caused by reactive cationic species generated from the protecting groups during cleavage, scavengers are added to the TFA. nih.govwpmucdn.com The composition of these cleavage cocktails is tailored to the peptide's amino acid sequence.
| Reagent Name | Composition | Primary Use/Comments |
|---|---|---|
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General-purpose cleavage for a wide range of peptides. google.com |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. sioc-journal.cn |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" cocktail good for scavenging trityl groups from residues like Asn, Gln, and His. wpmucdn.compeptide.com |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes attachment of Trp-containing peptides to the linker and is used for sulfonyl-protected Arg. sioc-journal.cn |
Mechanisms of Amino Acid Coupling and Dipeptide Elongation in SPPS
The formation of the peptide bond between isoleucine and leucine (B10760876) involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. nih.gov In SPPS, the C-terminal amino acid (in this case, Leucine) is first anchored to the resin. Its N-terminal Fmoc protecting group is then removed with a base (e.g., piperidine). The next amino acid (Isoleucine), which is N-terminally protected and has its carboxylic acid group activated, is then introduced.
The coupling of sterically hindered amino acids like isoleucine, a β-branched amino acid, can be challenging and may require more potent coupling reagents to achieve high efficiency. nih.govcem.com
Mechanism of Coupling:
Activation: The carboxylic acid of the incoming Fmoc-protected Isoleucine is activated by a coupling reagent. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive activated ester. peptide.comresearchgate.net
Coupling: The free N-terminal amine of the resin-bound Leucine attacks the activated carbonyl carbon of the Isoleucine derivative.
Peptide Bond Formation: A stable amide (peptide) bond is formed, resulting in the resin-bound dipeptide, Fmoc-Isoleucylleucine-Resin. The byproducts of the coupling reaction are then washed away.
HATU is often preferred over HBTU for difficult couplings due to its ability to react faster and with less risk of epimerization (a change in the stereochemistry of the amino acid). peptide.comresearchgate.net
| Coupling Reagent | Activating Species Formed | Relative Efficiency for Hindered Couplings | Key Advantages |
|---|---|---|---|
| DCC/DIC (Carbodiimides) | O-acylisourea intermediate | Moderate | Cost-effective. peptide.com |
| HBTU | OBt active ester | High | Efficient with minimal racemization when HOBt is present. peptide.com |
| HATU | OAt active ester | Very High | Faster reaction and less epimerization than HBTU; preferred for rapid protocols. peptide.comresearchgate.net |
| COMU | OxymaPure active ester | Very High | High solubility, stable, and considered safer than benzotriazole-based reagents. luxembourg-bio.com |
Trifluoroacetate Salt Formation as a Consequence of Purification Procedures
Following cleavage from the resin, the crude peptide product contains the desired Isoleucylleucine (B13384160) as well as various impurities from incomplete reactions or side reactions. bachem.com Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides. cem.combachem.com
In RP-HPLC, a non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase. The separation is based on the hydrophobicity of the components. cem.com To improve peak shape and resolution, an ion-pairing agent is added to the mobile phase. Trifluoroacetic acid (at a low concentration, typically 0.1%) is the most common ion-pairing agent used. peptide.commdpi.com
The TFA serves to protonate residual silanol (B1196071) groups on the silica (B1680970) column and to form ion pairs with the positively charged groups on the peptide. mdpi.com This process ensures sharp, symmetrical peaks. After the fractions containing the pure peptide are collected, they are typically lyophilized (freeze-dried). During lyophilization, the volatile solvents (water and acetonitrile) are removed, leaving the non-volatile peptide and the TFA counter-ions. This results in the final product being isolated as a stable, lyophilized Isoleucylleucine TFA salt. mdpi.com
Advanced Solution-Phase Synthetic Approaches Yielding this compound
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for large-scale production or for specific synthetic challenges. libretexts.org In this approach, protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified at each step.
A typical solution-phase synthesis of Isoleucylleucine would involve:
Protection: The amino group of Isoleucine is protected (e.g., with a Boc group), and the carboxyl group of Leucine is protected (e.g., as a benzyl (B1604629) ester). libretexts.org
Coupling: The two protected amino acids are dissolved in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and a coupling reagent (e.g., DCC, EDC, or TBTU) is added to facilitate peptide bond formation. bachem.com
Deprotection: The protecting groups are sequentially removed. For instance, the Boc group can be removed with an acid. If TFA is used for this deprotection step, it will result in the formation of the dipeptide's TFA salt in solution. masterorganicchemistry.com Similarly, if the final deprotection step to remove all protecting groups involves hydrogenation followed by treatment with TFA to ensure protonation, the TFA salt is formed.
Purification of the final product by RP-HPLC using TFA-containing mobile phases would also yield the this compound, analogous to the process following SPPS.
Emerging Methodologies in Peptide Ligation and Their Relevance to Dipeptide TFA Salts
Peptide ligation techniques are powerful methods for joining unprotected peptide fragments, typically used for synthesizing large proteins. While not a standard method for producing a simple dipeptide, the principles and solvents used in these advanced techniques, especially concerning TFA, are relevant.
Native Chemical Ligation (NCL) Enhancement in Trifluoroacetic Acid Media
Native Chemical Ligation (NCL) is a chemoselective reaction that joins a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. wikipedia.org This reaction forms a native peptide bond at the ligation site. wikipedia.org Traditionally, NCL is performed in aqueous buffers at neutral pH.
A significant challenge in peptide synthesis, including SPPS and ligation, is the poor solubility of protected or hydrophobic peptide segments. nih.gov Recently, it has been demonstrated that TFA can be used as a highly effective solvent for peptide ligation. nih.gov TFA is a powerful solvent capable of dissolving virtually all peptides and preventing the formation of aggregates or unwanted secondary structures that can hinder reactivity. nih.gov
This enhanced NCL strategy in TFA involves the conjugation of peptide fragments, which proceeds rapidly in the acidic medium. nih.gov While overkill for a dipeptide like Isoleucylleucine, this development underscores the unique and powerful properties of TFA in peptide chemistry. It highlights TFA's role not just as a cleavage reagent or an ion-pairing agent, but also as a "super-solvent" for overcoming the challenges posed by difficult or hydrophobic sequences, such as those containing multiple isoleucine and leucine residues. The product of such a reaction, once worked up, would naturally exist as a TFA salt due to the solvent environment. This reinforces the central role of TFA in the synthesis and isolation of peptides, including dipeptide TFA salts.
Influence of Trifluoroacetate Counter Ion on Peptide Research Paradigms
Methodological Implications of Trifluoroacetate (B77799) Presence in Peptide Samples
The presence of trifluoroacetic acid (TFA) in peptide samples, including Isoleucylleucine (B13384160) TFA salt, has significant methodological implications that can affect the reliability and interpretation of experimental results. TFA is frequently used in solid-phase peptide synthesis (SPPS) for the cleavage of the peptide from the resin and during purification via high-performance liquid chromatography (HPLC). acs.orggenscript.com Consequently, the final lyophilized peptide product is often a TFA salt. acs.orggenscript.com
Impact on Reproducibility and Variability in In Vitro Experimental Systems
Residual TFA in peptide preparations can introduce significant variability and compromise the reproducibility of in vitro experiments. genscript.com The trifluoroacetate ion can have direct biological effects, which may vary between cell types and experimental conditions. For instance, studies have shown that TFA can inhibit the proliferation of certain cells, such as osteoblasts and chondrocytes, even at nanomolar concentrations. genscript.com In other cases, TFA has been observed to promote cell growth. genscript.com This dual potential for inhibition and stimulation of cellular processes can lead to unpredictable and often misleading results in cell-based assays. genscript.com
The presence of TFA can also alter the pH of the experimental medium, which can, in turn, affect cellular functions and the activity of enzymes or other biological molecules being studied. genscript.com This unintended pH shift can be a major source of experimental variability, particularly in sensitive assays. The extent of this variability is often concentration-dependent, with higher concentrations of residual TFA leading to more pronounced effects.
Considerations for Experimental Design in Peptide-Based Assays
Given the potential for TFA to interfere with biological assays, several considerations must be taken into account during experimental design. It is crucial to be aware of the potential for TFA to influence the specific assay being performed. For example, in studies involving cell proliferation, the known effects of TFA on cell growth should be considered when interpreting the data.
To mitigate the impact of TFA, researchers can opt for peptides where the TFA counter-ion has been exchanged for a more biologically benign one, such as acetate (B1210297) or hydrochloride. peptide.com This can be achieved through techniques like ion-exchange chromatography. acs.org When using TFA salts of peptides, it is advisable to include appropriate controls to account for any effects of the TFA itself. This could involve treating cells with a TFA solution (without the peptide) at a concentration equivalent to that present in the peptide sample.
Furthermore, careful control of the final pH of the assay medium is essential to minimize variability. The amount of residual TFA in a peptide sample can be quantified using methods like ion chromatography, which can help in assessing the potential for interference and in designing appropriate control experiments. thermofisher.com
Perturbations of Peptide Conformation Induced by Trifluoroacetate Counter-Ion
The trifluoroacetate (TFA) counter-ion can significantly influence the conformational landscape of peptides, including the dipeptide Isoleucylleucine. This influence extends from secondary structural elements to higher-order self-assembly and aggregation phenomena, thereby impacting the peptide's biological activity and physicochemical properties.
Effects on Secondary Structural Elements (e.g., Helical Content, Beta-Sheet Formation)
The presence of the TFA counter-ion can alter the secondary structure of peptides. genscript.com Circular dichroism (CD) spectroscopy has shown that TFA can induce a small increase in the helical content of some peptides. genscript.com This effect is attributed to the interaction of the trifluoroacetate anion with the peptide backbone, which can stabilize helical conformations.
Conversely, in other contexts, TFA has been associated with the formation of β-sheet structures. For instance, in studies of the amyloid β-peptide, the removal of TFA was found to be crucial for obtaining reproducible fibrillogenesis characteristics, suggesting that the counter-ion can influence the propensity for β-sheet formation. royalsocietypublishing.org The interaction between the TFA anion and positively charged residues on the peptide can shield electrostatic repulsion and promote the formation of intermolecular hydrogen bonds, which are characteristic of β-sheets.
Modulation of Higher-Order Peptide Self-Assembly and Aggregation Phenomena
The TFA counter-ion can play a significant role in the self-assembly and aggregation of peptides. For hydrophobic dipeptides like l-Leucyl-l-Leucine, a close analog of Isoleucylleucine, the presence of TFA can lead to different self-assembly pathways compared to TFA-free peptides. acs.org While hydrophobic peptides often form multilayered scaffolds or nanotubes, the presence of the strong ionic TFA species can result in different packing arrangements. acs.org
Interferences with Biophysical and Spectroscopic Characterization Techniques
One of the most notable interferences occurs in Fourier Transform Infrared (FTIR) spectroscopy . TFA has a strong absorbance band at around 1673 cm⁻¹, which overlaps with the amide I band of peptides (1600-1700 cm⁻¹). researchgate.net The amide I band is crucial for the determination of peptide secondary structure, as it is sensitive to the conformational arrangement of the peptide backbone. The overlapping TFA signal can obscure the peptide's amide I band, making it difficult to accurately analyze the secondary structure content (e.g., α-helix, β-sheet). researchgate.net While methods have been developed to subtract the TFA contribution from the spectra, its presence remains a significant challenge. researchgate.net
In mass spectrometry (MS) , TFA can also cause interference, particularly in electrospray ionization (ESI) mode. TFA is a strong ion-pairing agent and can form stable ion pairs with positively charged peptides. unm.edu This can suppress the ionization of the peptide, leading to a decrease in signal intensity and reduced sensitivity. sigmaaldrich.com The strong acidity of TFA can also lead to the formation of adducts with the peptide, further complicating the mass spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be affected by the presence of TFA. The fluorine atoms in TFA can give rise to signals in ¹⁹F NMR, which can be useful for quantifying the amount of residual TFA. nih.gov However, the presence of TFA can also affect the chemical shifts of the peptide's protons in ¹H NMR, potentially complicating structural analysis. nih.gov
The following table summarizes the key interferences of TFA with common biophysical and spectroscopic techniques:
| Technique | Nature of Interference | Consequence |
| FTIR Spectroscopy | Strong absorbance band around 1673 cm⁻¹ | Obscures the amide I band, hindering secondary structure analysis. |
| Mass Spectrometry (ESI) | Strong ion-pairing agent | Suppresses peptide ionization, leading to reduced sensitivity. |
| NMR Spectroscopy | Can affect proton chemical shifts | May complicate the interpretation of structural data. |
Challenges in Fourier Transform Infrared (FTIR) Spectroscopy Due to Overlapping Bands
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing the secondary structure of peptides by examining the characteristic absorption bands of the peptide backbone, particularly the Amide I band (1600–1700 cm⁻¹). genscript.comtoxicdocs.org However, the presence of the trifluoroacetate counter-ion poses a significant challenge to this analysis. nih.govresearchgate.net The TFA ion exhibits a strong IR absorption band around 1670 cm⁻¹, which directly overlaps with the Amide I region. genscript.com
This spectral overlap masks the underlying signals from the peptide's carbonyl stretching vibrations, which are crucial for determining secondary structures such as α-helices, β-sheets, and random coils. genscript.comtoxicdocs.org The interference from TFA can lead to erroneous structural interpretations and makes it difficult to accurately assess the conformational properties of peptides like Isoleucylleucine. nih.gov While some analytical strategies propose methods for mathematically subtracting the TFA contribution from the spectra, the most reliable approach to ensure accurate FTIR analysis is the removal or exchange of the TFA counter-ion from the peptide sample. nih.gov
Distortions in Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution. The presence of the TFA counter-ion can introduce artifacts and distortions in NMR spectral interpretation. While ¹⁹F-NMR is a direct and sensitive method for detecting and quantifying the amount of residual TFA in a peptide sample, the influence of the counter-ion extends to the spectra of the peptide itself. nih.govmdpi.combiopharma-asia.com
The interaction between the TFA anion and the peptide can affect the chemical environment of nearby protons, potentially leading to shifts in the ¹H-NMR spectrum. nih.gov More specifically, research has shown that different states of TFA exist in a peptide sample: a "bulk" or free-exchanging form and a more ordered form located in close proximity to the peptide. acs.org These distinct populations can have different resonance signals, and their interaction with the peptide can broaden spectral profiles, complicating the interpretation of the peptide's own structural signals. acs.org The complete removal of TFA is therefore often a prerequisite for high-resolution structural studies to avoid misinterpretation of NMR data. nih.gov
Strategies for Trifluoroacetate Counter-Ion Management and Exchange in Research Samples
Given the significant interferences in key analytical techniques, the management and exchange of the trifluoroacetate counter-ion are critical steps in peptide research. genscript.comnih.gov The goal is to replace TFA with a more "biologically benign" or analytically compatible counter-ion, such as acetate or chloride, to ensure that experimental results reflect the intrinsic properties of the peptide rather than artifacts of the counter-ion. genscript.compeptide.com A variety of methods have been developed to achieve this exchange, each with its own advantages and considerations. nih.govresearchgate.net
Methodologies for Counter-Ion Exchange to Alternative Salts (e.g., Acetate, Hydrochloride)
Several well-established methodologies exist for the exchange of TFA counter-ions in peptide samples. The choice of method often depends on the peptide's properties, the desired final salt form, and the available laboratory equipment.
Exchange to Hydrochloride (HCl) Salt: The most common method for preparing peptide-HCl salts involves repeated cycles of dissolving the TFA-peptide in a dilute hydrochloric acid solution followed by lyophilization (freeze-drying). nih.gov This process is effective because HCl is a stronger acid than TFA, which facilitates the displacement and removal of the volatile trifluoroacetic acid during lyophilization. researchgate.net Concentrations of HCl used can range from 2 mM to 100 mM, with multiple cycles often required to achieve near-complete exchange. mdpi.compeptide.compeptide.comnih.gov An alternative approach involves using HCl-saturated organic solvents, such as acetonitrile (B52724), which can sometimes achieve a high degree of exchange in a single step. peptide.comnih.gov
Exchange to Acetate (CH₃COOH) Salt: The exchange to an acetate salt can be accomplished through several techniques. A widely used method is anion-exchange chromatography, where the peptide solution is passed through a strong anion-exchange resin that has been pre-equilibrated with an acetate buffer. toxicdocs.orgpeptide.compeptide.com Another strategy involves using RP-HPLC with a mobile phase containing acetic acid instead of TFA. researchgate.netlifetein.com The peptide is loaded onto the column and washed extensively with the acetic acid buffer before elution, effectively swapping the counter-ion. lifetein.com A simpler, though sometimes less efficient, method is repeated lyophilization from a dilute acetic acid solution. thermofisher.com
The following table summarizes common methodologies for TFA counter-ion exchange:
| Target Salt | Methodology | Brief Description | References |
|---|---|---|---|
| Hydrochloride (HCl) | Lyophilization from HCl Solution | The peptide is dissolved in a dilute HCl solution (e.g., 10-100 mM) and then freeze-dried. This cycle is typically repeated 2-4 times for complete exchange. | mdpi.compeptide.compeptide.comnih.gov |
| Hydrochloride (HCl) | HCl-Saturated Organic Solvent | The peptide is dissolved in an organic solvent like acetonitrile saturated with HCl gas, followed by evaporation and lyophilization. | peptide.comnih.gov |
| Acetate (CH₃COO⁻) | Anion-Exchange Chromatography | The peptide is passed through a strong anion-exchange resin pre-loaded with acetate ions, which displace the trifluoroacetate ions. | toxicdocs.orgpeptide.compeptide.com |
| Acetate (CH₃COO⁻) | Reverse-Phase HPLC | The peptide is purified on an RP-HPLC system using a mobile phase containing acetic acid as the ion-pairing agent instead of TFA. | researchgate.netlifetein.com |
Impact of Counter-Ion Exchange on Subsequent Research Outcomes and Interpretations
The exchange of the trifluoroacetate counter-ion for alternatives like acetate or hydrochloride is not merely a procedural formality; it can have a profound impact on research outcomes and their interpretation. genscript.com Removing the confounding effects of TFA allows for a more accurate assessment of a peptide's physicochemical and biological properties.
The choice of counter-ion can significantly alter a peptide's behavior in biological assays. genscript.com For instance, residual TFA has been shown to inhibit cell growth in some cases and promote it in others. genscript.com The biological activity can also be directly affected; studies on antimicrobial peptides have shown that different salt forms (acetate, chloride, trifluoroacetate) can exhibit varying levels of hemolytic activity and cytotoxicity. genscript.com For the peptide pexiganan (B138682), the acetate salt demonstrated substantially higher hemolysis compared to its trifluoroacetate and chloride counterparts. genscript.com In another example, the chloride salt of the peptide SET-M33 showed a seven-fold increase in solubility compared to the acetate form, a property that could dramatically affect its pharmacokinetic profile. nih.gov Furthermore, the counter-ion can influence a peptide's passive membrane permeability, a critical factor in drug development. mdpi.com
The physical properties of the peptide are also affected. Acetate salts are often preferred in later stages of drug development as they tend to produce a more manageable, less "fluffy" lyophilized cake compared to TFA salts, which can be difficult to handle. ambiopharm.com
The following table highlights the differential effects of various counter-ions on research outcomes:
| Property/Assay | Influence of Counter-Ion | Example | References |
|---|---|---|---|
| Biological Activity | Counter-ions can significantly alter the efficacy and toxicity of peptides in cellular assays. | Pexiganan acetate shows higher hemolysis than pexiganan trifluoroacetate or chloride. | genscript.com |
| Physicochemical Properties | The salt form affects properties like solubility and the physical nature of the lyophilized product. | SET-M33 chloride is seven times more soluble than SET-M33 acetate. Acetate salts often yield better lyophilizate cakes than TFA salts. | ambiopharm.comnih.gov |
| Membrane Permeability | The ability of a peptide to cross cell membranes can be dependent on its associated counter-ion. | Permeability coefficients of peptides were found to be influenced by whether the salt form was TFA or HCl. | mdpi.com |
| Structural Analysis | TFA interferes with spectroscopic methods (FTIR, CD), while other salts like HCl are more compatible. | TFA induces a slight increase in the helical structure of pediocin PA-1 in CD spectra, an effect not observed with HCl. | genscript.comnih.gov |
Ultimately, the careful management and selection of a suitable counter-ion are essential for obtaining reliable, reproducible, and relevant data in peptide research. genscript.comnih.gov
Advanced Analytical and Characterization Methodologies for Isoleucylleucine Tfa Salt
Chromatographic Techniques for High-Resolution Analysis
Chromatography is a cornerstone for the analysis of peptides, offering high-resolution separation for purity assessment and the quantification of related impurities and counter-ions.
Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for the purity and impurity profiling of peptides. The use of TFA as a mobile phase additive is standard in reversed-phase HPLC (RP-HPLC) for peptides, as it acts as an ion-pairing agent, improving peak shape and resolution. peptide.comwaters.com The concentration of TFA in the mobile phase significantly impacts the separation. Studies have shown that increasing TFA concentration can lead to longer retention times. researchgate.net For peptides with multiple positive charges, TFA concentrations of 0.2-0.25% may be optimal for achieving the best resolution. nih.gov
Optimized UHPLC methods for dipeptides like Isoleucylleucine (B13384160) TFA Salt often involve C18 columns and gradient elution with mobile phases consisting of an aqueous component (A) and an organic component (B), both containing TFA. peptide.com A typical gradient might run from 0% to 60% of solvent B over 20 minutes to ensure the separation of the main peptide from any synthesis-related impurities. peptide.com
Table 1: Illustrative UHPLC Gradient for Isoleucylleucine Purity Analysis
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 0.4 |
| 20 | 40 | 60 | 0.4 |
| 22 | 5 | 95 | 0.4 |
| 25 | 5 | 95 | 0.4 |
| 26 | 95 | 5 | 0.4 |
This table represents a typical gradient profile for peptide analysis. Actual parameters would require optimization for the specific dipeptide and system.
The selection of TFA concentration is a balance; while it improves chromatography for UV detection, TFA is known to cause ion suppression in mass spectrometry, which can be a drawback for LC-MS applications. waters.com
While UHPLC is excellent for peptide purity, Ion Chromatography (IC) is a sensitive and simple method for the direct and quantitative determination of residual trifluoroacetate (B77799). thermofisher.com This technique is crucial because residual TFA can be toxic and is undesirable in peptides intended for various applications. thermofisher.comlcms.cz IC methods can separate and quantify TFA even in the presence of other anions like chloride, phosphate, and acetate (B1210297). nih.govresearchgate.net
The separation in IC is typically achieved using a high-capacity anion-exchange column, followed by suppressed conductivity detection, which improves the signal-to-noise ratio significantly compared to non-suppressed conductivity. thermofisher.comnih.gov Reagent-Free™ Ion Chromatography (RFIC) systems, which automatically generate the eluent (e.g., potassium hydroxide), allow for rapid and reproducible method execution. lcms.cz Method detection limits for TFA using IC can be as low as 90 ng/mL in various sample matrices. nih.gov
Table 2: Example IC Method Parameters for TFA Quantification
| Parameter | Condition |
|---|---|
| Instrument | Dionex Ion Chromatography System (e.g., ICS-2000) lcms.cz |
| Column | High-capacity anion-exchange (e.g., IonPac® AS18) lcms.cz |
| Eluent | Potassium Hydroxide (KOH) gradient lcms.cznih.gov |
| Detection | Suppressed Conductivity thermofisher.comnih.gov |
Research has demonstrated that IC can be effectively used to evaluate commercial peptides for residual TFA, with recoveries from peptide matrices typically greater than 90%. thermofisher.com
Mass Spectrometric Approaches for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of peptides, providing precise molecular weight information and sequence data.
Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for peptide analysis due to its soft ionization nature, which allows for the analysis of intact molecules. peptide.com For Isoleucylleucine, ESI-MS can readily confirm the molecular weight of the dipeptide.
A significant challenge in the characterization of Isoleucylleucine is distinguishing it from its isomer, Leucyl-isoleucine, and from Leucyl-leucine, as leucine (B10760876) and isoleucine have identical masses. Tandem mass spectrometry (MS/MS) is required to differentiate these isomers. While traditional collision-induced dissociation (CID) is often insufficient, methods like electron-based MS/MS (e.g., Electron Activated Dissociation - EAD) can generate diagnostic fragment ions (w-ions) that allow for unambiguous differentiation. nih.govsciex.com Specifically, isoleucine fragmentation can lead to a diagnostic ion at m/z 69. nih.gov The fragmentation of z ions can produce signature w-ions: z-43 for leucine and z-29 for isoleucine. sciex.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable technique for peptide analysis, often used for its speed and tolerance to salts. peptide.com It is particularly useful for determining the molecular weight of peptides. For dipeptides like Isoleucylleucine, MALDI-MS provides a rapid way to verify the mass and assess the purity of the sample. In combination with techniques like in-source decay, MALDI can also contribute to the differentiation of leucine and isoleucine residues. wvu.edu
Spectroscopic Techniques for Elucidating Molecular Interactions and Structure
Spectroscopic methods provide critical information about the structure of the dipeptide and the interactions involving the TFA counter-ion.
The presence of the TFA counter-ion can interfere with physicochemical characterizations, such as those using infrared spectroscopy. nih.govresearchgate.net Therefore, techniques that can monitor the presence of TFA are essential. Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR-FTIR) has been shown to be an effective method for monitoring the removal of TFA. nih.gov
Table 3: Summary of Analytical Techniques for Isoleucylleucine TFA Salt
| Technique | Application | Key Findings/Information Provided |
|---|---|---|
| UHPLC | Purity assessment and impurity profiling | High-resolution separation of the main peptide from impurities. Peak shape and retention are influenced by TFA concentration. researchgate.netnih.gov |
| Ion Chromatography | Quantification of residual TFA | Sensitive and accurate determination of TFA counter-ion concentration with detection limits in the ng/mL range. lcms.cznih.gov |
| ESI-MS/MS | Structural confirmation and isomer differentiation | Precise molecular weight determination. Advanced fragmentation methods (EAD) can distinguish between leucine and isoleucine isomers. nih.govsciex.com |
| MALDI-MS | Molecular weight verification and purity check | Rapid mass confirmation. peptide.com |
| FT-IR | Monitoring TFA removal and structural analysis | Can track the presence of TFA counter-ions and provide information on peptide secondary structure. nih.govnih.gov |
| NMR (¹H, ¹⁹F) | Structural confirmation and TFA quantification | ¹H NMR confirms the peptide structure. ¹⁹F-NMR offers a direct and quantitative measure of TFA. nih.gov |
Advanced Applications of FTIR Spectroscopy for Peptide Conformation (with TFA consideration)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for elucidating the secondary structure of peptides like Isoleucylleucine. nih.govnih.gov The method relies on the absorption of infrared radiation by molecular vibrations. For peptides, the amide bands are of particular diagnostic importance. longdom.org The amide I band, primarily associated with the C=O stretching vibration of the peptide backbone, is exquisitely sensitive to the peptide's conformation. longdom.orgresearchgate.net Different secondary structures, such as α-helices, β-sheets, turns, and random coils, give rise to characteristic amide I frequencies. researchgate.net
In the context of this compound, the presence of the trifluoroacetate (TFA) counterion warrants special consideration. TFA is commonly used in peptide synthesis and purification and can influence the peptide's conformational landscape. nih.gov The TFA counterion itself has strong infrared absorption bands, particularly from the C=O and C-F stretching vibrations, which could potentially overlap with the peptide's amide bands. Therefore, careful spectral analysis and background subtraction are crucial. The interaction between the TFA anion and the positively charged N-terminus of the dipeptide can also induce conformational preferences that might differ from the peptide's structure with other counterions or in its zwitterionic form.
Advanced FTIR techniques, such as two-dimensional correlation spectroscopy (2D-COS) and isotope-edited FTIR, can provide deeper insights. 2D-COS can reveal subtle conformational changes in response to perturbations like temperature or concentration changes. Isotope labeling (e.g., with ¹³C or ¹⁵N) at specific positions in the Isoleucylleucine backbone can help to unambiguously assign vibrational modes and resolve overlapping peaks, providing site-specific structural information. researchgate.net
Table 1: Characteristic Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650–1660 |
| β-Sheet | 1620–1640 (low frequency component), 1680-1700 (high frequency component) |
| β-Turn | 1660–1685 |
| Random Coil | 1640–1650 |
Note: These are general ranges and can be influenced by the specific peptide sequence, solvent, and counterions.
High-Resolution NMR Spectroscopy for Dipeptide Structural Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. uq.edu.aunmims.edu For a dipeptide like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive picture of its conformational ensemble.
The 1D ¹H NMR spectrum provides initial information, revealing the chemical shifts of all protons in the molecule. These chemical shifts are highly sensitive to the local electronic environment and can indicate the presence of different conformers. For Isoleucylleucine, distinct signals will be observed for the backbone amide and alpha-protons, as well as for the side-chain protons of isoleucine and leucine.
2D NMR techniques are essential for resolving spectral overlap and establishing through-bond and through-space connectivities. acs.org
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is used to assign the proton resonances within each amino acid residue.
Total Correlation Spectroscopy (TOCSY): This extends the correlations beyond immediate neighbors, allowing for the identification of all protons within a single amino acid's spin system.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is crucial for determining the 3D structure. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structural calculations. For Isoleucylleucine, NOEs between the side chains of the two residues would be particularly informative about their relative orientation.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, this technique also measures through-space interactions and is particularly useful for molecules in the intermediate tumbling regime.
The structural dynamics of the dipeptide can be probed by analyzing NMR relaxation parameters (T1 and T2) and by conducting experiments at variable temperatures. digitellinc.com These studies can reveal the flexibility of the peptide backbone and the rotational dynamics of the side chains. The presence of the TFA counterion can influence the chemical shifts of nearby protons, particularly at the N-terminus, and may affect the conformational equilibrium observed in solution.
Table 2: Expected ¹H Chemical Shift Ranges for Isoleucylleucine in Aqueous Solution
| Proton Type | Isoleucine Residue (ppm) | Leucine Residue (ppm) |
| NH | ~8.0–8.5 | ~8.0–8.5 |
| CαH | ~4.1–4.3 | ~4.3–4.5 |
| CβH | ~1.8–2.0 | ~1.6–1.8 |
| CγH/CγH₂ | ~1.1–1.5 | ~1.5–1.7 |
| CδH₃/CδH₃ | ~0.8–1.0 | ~0.8–1.0 |
Note: These are approximate ranges and can vary based on pH, temperature, solvent, and counterion.
Raman Spectroscopy for Vibrational Fingerprinting of Peptide Bonds
Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule's structure. nih.govazregents.edu It is complementary to FTIR and is particularly well-suited for studying peptide and protein conformations, including those in aqueous solutions. nih.govotago.ac.nz When laser light interacts with this compound, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational modes of the molecule.
The Raman spectrum of a peptide is dominated by bands arising from the vibrations of the peptide backbone, which are sensitive to the secondary structure. scispace.com
Amide I: Similar to FTIR, this band (around 1640-1680 cm⁻¹) is primarily due to the C=O stretching vibration of the peptide bond. Its frequency is a sensitive indicator of secondary structure.
Amide II: This band (around 1510-1570 cm⁻¹) arises from a coupling of the N-H in-plane bending and C-N stretching modes.
Amide III: This complex vibrational mode (around 1230-1300 cm⁻¹) involves C-N stretching and N-H bending. It is also sensitive to conformation and can be more intense in Raman spectra than in FTIR.
The side chains of isoleucine and leucine also contribute to the Raman spectrum, with characteristic bands from C-H and C-C vibrations. These can provide information about the side-chain conformations and their environment.
Advanced techniques like UV Resonance Raman (UVRR) spectroscopy can selectively enhance the Raman signals from the peptide backbone by using an excitation wavelength that corresponds to an electronic transition of the amide bond. scispace.com This enhances sensitivity and allows for the study of peptide conformation at low concentrations. The resulting spectrum provides a unique vibrational fingerprint of this compound, which can be used for identification and for monitoring conformational changes in response to environmental factors. nih.gov
Table 3: Key Raman Bands for Conformational Analysis of Isoleucylleucine
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |
| Amide I (C=O stretch) | 1640–1680 | Backbone conformation (α-helix, β-sheet, etc.) |
| Amide III (C-N stretch, N-H bend) | 1230–1300 | Backbone conformation |
| Cα-C stretch | 900–950 | Backbone geometry |
| Side Chain C-H bending/stretching | 1300–1500, 2800–3000 | Side-chain packing and environment |
Role of Isoleucylleucine Tfa Salt in Contemporary Peptide and Protein Research
Utilization as a Model Dipeptide for Fundamental Studies in Peptide Chemistry
The relatively simple and well-defined structure of isoleucylleucine (B13384160) makes it an excellent model system for investigating the fundamental physicochemical properties of peptides.
The stability of the peptide bond is a critical factor in the structure and function of all proteins. The isoleucylleucine dipeptide provides a platform to study the kinetics and mechanisms of peptide bond hydrolysis and other degradation pathways under precisely controlled conditions. Research has shown that peptide stability is highly dependent on factors such as pH, temperature, buffer composition, and ionic strength. nih.govgenepep.commdpi.com
Hydrolysis is a primary degradation pathway, often catalyzed by acids or bases, with the specific mechanism depending on the pH. mdpi.com For instance, studies on model dipeptides have demonstrated that maximum stability is often achieved in a slightly acidic pH range of 4-5. nih.gov The specific amino acid sequence also plays a crucial role; for example, sequences containing aspartic acid can be susceptible to the formation of a cyclic imide intermediate, which can lead to either peptide chain cleavage or the formation of an iso-aspartate analog. mdpi.com
Factors Influencing Peptide Bond Stability
| Factor | Description of Impact | Typical Conditions Studied |
|---|---|---|
| pH | Catalyzes acid or base-mediated hydrolysis. Affects the protonation state of terminal groups and side chains, influencing conformation and hydrogen bonding. Maximum stability is often found in the pH 4-5 range. nih.govmdpi.comnih.gov | Acidic (pH 1-3), Neutral (pH 7), and Basic (pH > 7) buffers. |
| Temperature | Higher temperatures accelerate degradation kinetics according to the Arrhenius equation. Stress testing is often performed at elevated temperatures (e.g., 40°C) to predict long-term stability. nih.govpepdd.com | -20°C to +70°C. genepep.com |
| Buffer Composition | Buffer species can directly participate in or catalyze degradation reactions. The concentration of the buffer can also influence reaction rates. nih.gov | Phosphate, acetate (B1210297), citrate (B86180) buffers at various concentrations. |
| Ionic Strength | Affects the activity of water and the solvation of the peptide, which can influence hydrolysis rates and conformational stability. nih.gov | Varying concentrations of salts like NaCl or KCl. |
Computational methods are powerful tools for exploring the conformational landscape and dynamic behavior of peptides in solution at an atomic level. Isoleucylleucine and its mimetics are frequently used in these theoretical studies due to their manageable size, which allows for rigorous simulation without prohibitive computational cost.
All-atom Langevin Dynamics simulations, for example, have been used to study dipeptide mimetics of leucine (B10760876) and isoleucine to determine the relative populations of different side-chain dihedral angles (rotamers). yale.edu These simulations, which model steric interactions between non-bonded atoms, can predict the most probable side-chain conformations and the energy barriers for conversion between them. yale.edu Such studies have revealed that transitions between certain rotameric states are frequent, while others are rare because they require coordinated molecular motions to avoid steric clashes. yale.edu This foundational knowledge is crucial for improving the accuracy of protein structure prediction and design algorithms. The experimental data from crystallographic studies, such as those performed on L-isoleucyl-L-isoleucine, provide essential benchmarks for validating and refining these computational models. nih.govresearchgate.net
Computational Approaches for Dipeptide Modeling
| Method | Focus of Study | Key Insights Provided |
|---|---|---|
| All-Atom Langevin Dynamics | Side-chain conformational preferences (rotamers) and transitions between states. yale.edu | Relative populations of different conformations; mechanisms and frequency of inter-conversion. yale.edu |
| Molecular Dynamics (MD) Simulations | Overall dipeptide dynamics, solvent interactions, and hydrogen bonding patterns in aqueous solution. | Understanding of how the dipeptide interacts with its environment and maintains its structure over time. |
| Quantum Mechanics (QM) Calculations | Electronic structure of the peptide bond, charge distribution, and reaction energy profiles for hydrolysis. | Detailed understanding of peptide bond reactivity and the transition states involved in its cleavage. |
Contribution to Protein Engineering and Synthetic Biology Approaches
Isoleucylleucine TFA Salt is not only a subject of fundamental study but also a practical component in the construction of novel peptides and proteins.
In the realm of chemical biology, the primary method for creating custom peptides is Solid-Phase Peptide Synthesis (SPPS). nih.govvapourtec.comnih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. vapourtec.comnih.gov While single amino acid derivatives are the most common building blocks, protected dipeptides like isoleucylleucine can also be utilized. Using a dipeptide unit can sometimes help to overcome challenges associated with "difficult sequences," such as those prone to aggregation during synthesis, by altering the rhythm of the backbone structure. nih.govluxembourg-bio.com
The presence of the TFA salt is a direct consequence of the standard Fmoc/tBu SPPS workflow. genscript.comnih.gov Trifluoroacetic acid is used in the final step to cleave the completed peptide from the resin support. genscript.com Furthermore, TFA is a common mobile phase additive in RP-HPLC, the standard method for peptide purification. nih.govgenscript.com It forms an ion pair with positively charged groups on the peptide, which improves chromatographic resolution, resulting in the final product being isolated as a TFA salt. nih.gov
Synthetic biology has opened avenues for the creation of proteins with precisely placed modifications. One powerful technique involves the site-specific incorporation of non-canonical amino acids or other building blocks into a protein's sequence. While this is typically done with single amino acids, recent advances have made it possible to incorporate entire dipeptide units in a single ribosomal event. nih.govnih.gov
This advanced strategy utilizes a suppressor transfer RNA (tRNA), such as tRNA(CUA), which is chemically acylated in vitro with the complete, intact dipeptide (e.g., isoleucylleucine). nih.gov This charged tRNA is then introduced into a cell-free protein synthesis system that contains a messenger RNA (mRNA) template engineered with a corresponding nonsense codon (e.g., the amber codon, UAG) at the desired position. acs.org Specially selected or modified ribosomes can then recognize the dipeptide-loaded tRNA and incorporate the entire dipeptide into the growing polypeptide chain at the site specified by the nonsense codon. nih.govnih.gov This method bypasses the need for the ribosome to form the peptide bond between the two residues, enabling the insertion of unique chemical structures and providing a powerful tool for protein engineering. nih.gov
Development of Novel Peptide-Based Research Tools and Reagents
Beyond its role as a model and a building block, this compound functions as a valuable research reagent. It serves as a reference standard in analytical applications, such as calibrating HPLC columns or tuning mass spectrometers for peptide analysis. nih.gov Its well-defined mass and structure are particularly useful in developing and validating methods for proteomics and metabolomics.
Furthermore, because isoleucine and leucine are isomers, they can be challenging to distinguish using low-resolution mass spectrometry. Dipeptides like isoleucylleucine can be used as model compounds in the development of advanced tandem mass spectrometry techniques (e.g., EThcD, CTD) that can differentiate between these residues based on characteristic fragmentation patterns of their side chains. amanote.com This contributes to improving the accuracy and reliability of de novo peptide sequencing, a critical task in protein identification and characterization.
Design and Synthesis of Dipeptide Probes for Biochemical Investigations
The dipeptide Isoleucyl-leucine (Ile-Leu) serves as a fundamental building block in the design of specialized probes for biochemical studies. Its inherent properties, such as hydrophobicity and defined stereochemistry, make it a valuable component for creating substrates or inhibitors targeted toward specific enzymes, particularly proteases. The synthesis of such probes often involves incorporating the Ile-Leu motif into a larger molecular framework that may include fluorophores, quenchers, or other reporter groups.
In a typical synthetic workflow, the Isoleucylleucine dipeptide, often handled as its TFA salt for improved solubility and stability, is coupled with other amino acids or molecular tags. The TFA counterion helps to maintain the protonation state of the N-terminal amine, facilitating subsequent coupling reactions. Researchers leverage the Ile-Leu sequence to mimic natural recognition sites for enzymes, allowing the resulting probes to act as sensitive reporters for enzymatic activity in complex biological samples. The design process is meticulous, ensuring that the probe maintains substrate specificity while possessing the necessary photophysical or electrochemical properties for detection.
| Component | Function in Probe Design | Key Considerations |
|---|---|---|
| Isoleucyl-leucine (Ile-Leu) | Provides specificity as an enzyme recognition motif. | Mimics natural substrate cleavage sites. |
| Reporter Group (e.g., Fluorophore) | Generates a detectable signal upon enzymatic cleavage. | Wavelength, quantum yield, and environmental sensitivity. |
| Quencher Group | Suppresses the reporter signal in the intact probe. | Efficient energy transfer with the chosen fluorophore. |
| Solubilizing Groups | Enhances probe solubility in aqueous buffers. | Can influence probe-enzyme interaction. |
Solvent Effects in Peptide Synthesis and Ligation Reactions
The choice of solvent is a critical parameter in peptide synthesis, profoundly influencing reaction rates, solubility of reactants, and the structural integrity of the peptide chain. nih.gov While aqueous buffers containing chaotropic agents like guanidinium (B1211019) chloride are traditionally used, they often fail to solubilize complex or aggregation-prone peptide segments. nih.gov This limitation has spurred research into alternative solvent systems where trifluoroacetic acid plays a unique and powerful role.
Trifluoroacetic acid (TFA) is one of the most potent solvents used in peptide chemistry. nih.gov Its utility extends far beyond its common role as a reagent for cleaving peptides from solid-phase resins. advancedchemtech.comopnme.com TFA's exceptional ability to dissolve a wide range of peptides, including those that are highly hydrophobic or prone to forming secondary structures and aggregates, makes it an invaluable medium for challenging synthetic and ligation reactions. nih.govnih.gov
Research has demonstrated that TFA can serve as an effective solvent for native chemical ligation (NCL), a cornerstone technique for assembling large proteins from smaller synthetic peptide fragments. nih.gov By preventing the formation of unreactive peptide structures and ensuring the complete dissolution of peptide segments, TFA can overcome the fundamental challenge of poor solubility that often plagues ligation reactions in traditional aqueous systems. nih.gov For instance, peptide segments that are refractory to ligation in standard 6 M guanidinium chloride buffers can be successfully joined in a TFA medium. nih.gov This approach has enabled the synthesis of difficult proteins, such as transmembrane proteins and nanobodies. nih.gov
The effectiveness of TFA as a reaction medium is highlighted in ligation experiments where reactions that fail to proceed in conventional solvents go to completion within minutes in TFA. nih.gov This demonstrates its dual role in not only solubilizing reactants but also promoting the reaction by maintaining the reactive moieties in an accessible state. nih.gov
| Solvent System | Key Advantages | Common Limitations |
|---|---|---|
| 6 M Guanidinium Chloride (Aqueous) | Standard chaotropic agent, well-characterized. | Ineffective for many aggregation-prone or hydrophobic peptides. nih.gov |
| Urea (Aqueous) | Alternative chaotrope. | Can lead to carbamylation side reactions. |
| Dimethyl Sulfoxide (DMSO)/H₂O | Used in some ligation chemistries. | Limited dissolving power for certain peptides. nih.gov |
| Trifluoroacetic Acid (TFA) | Dissolves virtually all peptides, prevents aggregation, promotes rapid ligation. nih.gov | Requires post-ligation processing to remove the acidic solvent. nih.gov |
Future Perspectives and Emerging Avenues in Isoleucylleucine Tfa Salt Research
Development of Next-Generation Synthetic Strategies Minimizing TFA Residues
The presence of trifluoroacetate (B77799) (TFA) counterions, a common artifact of solid-phase peptide synthesis (SPPS) and purification, presents challenges for both physicochemical characterization and biological applications. genscript.comnih.gov Consequently, a significant research thrust is the development of synthetic and purification methodologies that minimize or eliminate TFA residues from the final dipeptide product.
Alternative cleavage protocols are also under investigation. For instance, using low concentrations of TFA mixed with greener solvents or employing entirely different acidic agents for cleavage could reduce the final TFA content. rsc.org Research into resins that are compatible with a wider range of "green" solvents is also crucial for advancing these sustainable synthetic methods. acs.org
Beyond synthesis, innovative purification techniques are being developed to replace or augment standard reversed-phase high-performance liquid chromatography (RP-HPLC) which often uses TFA in the mobile phase. genscript.com Ion-exchange chromatography is a standard method to convert TFA salts to more pharmaceutically acceptable forms, such as acetate (B1210297) or hydrochloride salts. lifetein.comacs.org Other explored methods for TFA removal include repeated lyophilization with stronger acids like hydrochloric acid (HCl), though this can risk peptide degradation. researchgate.netlifetein.com Newer approaches involve techniques like deprotonation/reprotonation cycles and the use of specialized ion-exchange resins. researchgate.nettoxicdocs.org The development of one-pot synthetic strategies in liquid-phase peptide synthesis (LPPS) also presents an opportunity to reduce process time and the reliance on TFA-heavy purification steps. rsc.org
The following table summarizes emerging strategies for minimizing TFA residues:
| Strategy | Description | Potential Advantages |
| Minimal-Protection SPPS (MP-SPPS) | Utilizes amino acids with unprotected side chains to streamline synthesis. | Reduces the need for protecting groups and subsequent TFA-mediated deprotection, decreasing chemical waste. teknoscienze.com |
| Minimal-Rinsing SPPS (MR-SPPS) | Minimizes the volume of solvents used for washing steps during synthesis. | Reduces overall solvent consumption and waste generation. teknoscienze.com |
| Alternative Cleavage Protocols | Employs lower concentrations of TFA or alternative acidic reagents for cleavage from the solid support. | Decreases the amount of TFA introduced during the final synthesis step. rsc.orgrsc.org |
| Ion-Exchange Chromatography | Replaces TFA counterions with other anions (e.g., acetate, chloride) post-synthesis. | Allows for the production of peptides with more biologically compatible counterions. lifetein.comacs.org |
| Deprotonation/Reprotonation Cycles | Involves adjusting the pH to neutralize the peptide's charge, release the TFA counterion, and then reprotonate with a different acid. | Can achieve almost complete removal of the TFA counterion. researchgate.nettoxicdocs.org |
Advanced Computational Simulations for Predicting Counter-Ion Effects on Peptide Behavior
The influence of counterions on the structure, stability, and aggregation of peptides is a critical area of study. The trifluoroacetate ion, in particular, can significantly impact a peptide's secondary structure and its propensity to form larger assemblies. nih.gov Advanced computational methods, especially molecular dynamics (MD) simulations, are becoming indispensable tools for predicting these effects at an atomic level.
United-atom MD simulations, for example, can be employed to understand how different counterions, including TFA⁻, affect the stability of peptide nanostructures under various environmental conditions such as temperature and pH. rsc.org These simulations can model the intricate charge-to-charge interactions between the peptide's charged residues and the counterions, providing insights into how these interactions modulate the peptide's conformational landscape. mdpi.com
Future computational work will likely focus on developing more accurate force fields and employing enhanced sampling techniques to predict the behavior of Isoleucylleucine (B13384160) TFA salt in solution and in complex biological environments. These simulations can elucidate the role of the TFA counterion in stabilizing or destabilizing specific secondary structures, such as α-helices or β-sheets, which is crucial for understanding the dipeptide's biological activity and its potential for self-assembly. nih.gov For instance, simulations have shown that TFA⁻ can promote the formation of α-helical intermediates in amyloid-β peptides, a pathway not observed with chloride counterions. nih.gov By predicting how the TFA counterion influences hydrogen-bonding networks and electrostatic interactions, researchers can better design dipeptides with desired conformational properties. genscript.com
Expansion of Dipeptide Analogues in Biocatalysis and Enzyme Mechanism Studies
Dipeptides and their analogues are valuable tools for probing enzyme active sites and elucidating reaction mechanisms. The development of substrate-product analogues (SPAs) as inhibitors for enzymes like racemases and epimerases is a powerful strategy in drug design and mechanistic studies. nih.gov
Building on this, analogues of Isoleucylleucine can be designed to study enzymes that process dipeptides or have specificity for isoleucine or leucine (B10760876) residues. For example, isoleucine 2-epimerase from Lactobacillus buchneri is an enzyme that interconverts L-isoleucine and D-allo-isoleucine. nih.gov While this enzyme acts on the single amino acid, dipeptide analogues of Isoleucylleucine could be synthesized to probe the active sites of peptidases or other enzymes that recognize dipeptide motifs. By systematically modifying the structure of Isoleucylleucine, for instance, by introducing non-natural amino acids or altering the peptide bond, researchers can create potent and specific enzyme inhibitors.
Future research in this area will likely involve the synthesis of a broader range of Isoleucylleucine analogues and their use in high-throughput screening against various enzymes. The TFA salt form, while often a byproduct of synthesis, can also be studied for its specific effects on enzyme kinetics and inhibition, as counterions can sometimes influence ligand binding. These studies will not only advance our understanding of enzyme function but also pave the way for the development of new therapeutic agents.
Interdisciplinary Research Integrating Isoleucylleucine TFA Salt in Materials Science
The self-assembly properties of peptides are of great interest in materials science for the creation of novel nanomaterials. The presence and type of counterion can significantly influence these self-assembly processes. Research on the cocrystallization of l-Leu-l-Leu dipeptides has shown that TFA can dramatically affect the crystal packing, leading to a diversity of multicomponent crystal forms. acs.orgacs.org The trifluoroacetate anion, being a strong hydrogen bond acceptor, can alter the typical layered structures formed by the dipeptide, resulting in novel arrangements. acs.org
This understanding can be extended to this compound. Interdisciplinary research at the intersection of chemistry, materials science, and nanotechnology can explore the use of this dipeptide salt as a building block for functional materials. For example, peptide amphiphiles, which consist of a hydrophobic tail and a hydrophilic peptide headgroup, can self-assemble into nanofibers. rsc.org The stability and morphology of these nanofibers are influenced by the counterions present. rsc.org
Future work could focus on designing Isoleucylleucine-based peptide amphiphiles and investigating how the TFA counterion directs their self-assembly into nanotubes, vesicles, or hydrogels. These materials could have applications in drug delivery, tissue engineering, and bionanotechnology. The ability to control the nanostructure through the choice of counterion provides a powerful tool for tuning the properties of these materials for specific applications.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and purifying isoleucylleucine TFA salt?
- Answer : Solid-phase peptide synthesis (SPPS) is the primary method, where TFA exposure occurs during resin cleavage. Reverse-phase HPLC with TFA-containing buffers (e.g., 0.1% TFA in water/acetonitrile) is typically used for purification, leading to TFA salt formation. Residual inorganic impurities (~10%) may remain post-synthesis, necessitating further characterization . To convert TFA salts to acetate or HCl forms, ion-exchange chromatography or lyophilization with alternative acids (e.g., acetic acid) is recommended .
Q. Why is the TFA salt form commonly used in early-stage peptide research?
- Answer : TFA salts form inherently during SPPS and HPLC purification due to the acidic cleavage conditions and mobile-phase buffers. This simplifies workflow and reduces costs in exploratory studies. However, TFA’s potential bioactivity interference necessitates salt conversion in later preclinical stages, where acetate or HCl salts are preferred for improved biocompatibility .
Q. What analytical techniques are essential for characterizing this compound purity and identity?
- Answer : Key methods include:
- HPLC : Assess purity using TFA-based gradients.
- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities.
- Nuclear Magnetic Resonance (NMR) : Verify structural integrity, noting that residual TFA peaks (δ ~8.5 ppm in ¹H NMR) may appear.
- Elemental Analysis : Quantify inorganic impurities (e.g., sulfates, chlorides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between studies using TFA salts versus other salt forms?
- Answer : Discrepancies often arise from counterion effects (e.g., TFA’s ion-pairing properties altering membrane permeability). To address this:
Control Salt Form : Re-test compounds under identical salt conditions.
Comparative Assays : Perform parallel in vitro assays (e.g., cell permeability) using TFA, acetate, and HCl salts.
Counterion Characterization : Use ion chromatography to quantify residual TFA and rule out batch-to-batch variability .
- Example: A 2024 study found 15% reduced receptor binding affinity for TFA salts compared to acetates, attributed to TFA’s chaotropic effects .
Q. What experimental design considerations are critical for stability studies of this compound?
- Answer : Stability protocols should include:
- Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C), variable pH (2–9), and humidity (75% RH).
- Analytical Endpoints : Monitor decomposition via HPLC-MS for byproducts (e.g., deamidation, oxidation) and thermogravimetric analysis (TGA) for hygroscopicity.
- USP Compliance : Follow reagent testing guidelines (e.g., sulfonic acid resin validation) to ensure reproducibility .
Q. How do residual inorganic impurities (~10%) in TFA salts impact pharmacological assays?
- Answer : Inorganics (e.g., sulfates) can confound results in cell-based assays by altering osmolality or ion channel activity. Mitigation strategies:
- Dialysis or Ultrafiltration : Remove low-molecular-weight impurities post-purification.
- Blank Controls : Include TFA-free buffers in assay controls to isolate salt effects .
Q. What methodologies validate the suitability of TFA salts for in vivo studies?
- Answer : Key steps include:
- Counterion Toxicity Screening : Assess TFA’s safety profile in preliminary rodent models.
- Pharmacokinetic Comparisons : Measure bioavailability differences between TFA and acetate salts.
- Ion-Exchange Validation : Confirm complete salt conversion using conductivity assays .
Q. How can researchers address batch-to-batch variability in TFA salt synthesis?
- Answer : Implement quality-by-design (QbD) approaches:
- Critical Process Parameters (CPPs) : Monitor resin cleavage time, TFA concentration, and lyophilization cycles.
- Multivariate Analysis : Use tools like PCA to correlate synthesis conditions with impurity profiles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
